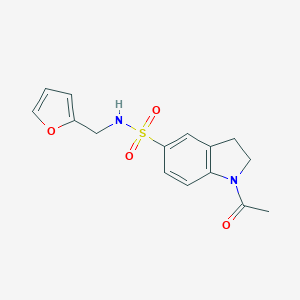
5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is not fully understood. However, it has been suggested that 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester exerts its pharmacological effects by inhibiting the activity of certain enzymes such as COX-2 and AChE. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX-2 activity by 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester leads to a reduction in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of AChE activity by 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester leads to an increase in the concentration of acetylcholine, resulting in anticonvulsant effects.
Biochemical and Physiological Effects
5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to increase the concentration of neurotransmitters such as acetylcholine and serotonin. 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to have antioxidant activity and to protect against oxidative stress. It has also been found to have a neuroprotective effect and to improve cognitive function.
实验室实验的优点和局限性
5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has several advantages for use in lab experiments. It is readily available and easy to synthesize. It has been extensively studied and has a well-established pharmacological profile. However, 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One direction is the development of new derivatives of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester with improved pharmacological properties such as increased solubility and longer half-life. Another direction is the investigation of the potential use of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the mechanism of action of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester needs to be further elucidated to fully understand its pharmacological effects.
合成方法
The synthesis of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves the reaction between 5-methylisoxazole-3-carboxylic acid and 1-phenylpyrrolidine-3,4-dione in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in good yield.
科学研究应用
5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been investigated for its potential use as a lead compound in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, epilepsy, and cancer.
属性
产品名称 |
5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester |
|---|---|
分子式 |
C17H17N3O5 |
分子量 |
343.33 g/mol |
IUPAC 名称 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O5/c1-11-7-14(19-25-11)18-15(21)10-24-17(23)12-8-16(22)20(9-12)13-5-3-2-4-6-13/h2-7,12H,8-10H2,1H3,(H,18,19,21) |
InChI 键 |
VIQACFAFVDHTDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
溶解度 |
51.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)